(1R)-Bicyclo[2.2.1]heptan-2-one
Description
Properties
CAS No. |
29583-35-5 |
|---|---|
Molecular Formula |
C7H10O |
Molecular Weight |
110.15 g/mol |
IUPAC Name |
(1R)-bicyclo[2.2.1]heptan-2-one |
InChI |
InChI=1S/C7H10O/c8-7-4-5-1-2-6(7)3-5/h5-6H,1-4H2/t5?,6-/m1/s1 |
InChI Key |
KPMKEVXVVHNIEY-PRJDIBJQSA-N |
Isomeric SMILES |
C1CC2C[C@@H]1C(=O)C2 |
Canonical SMILES |
C1CC2CC1CC2=O |
Origin of Product |
United States |
Scientific Research Applications
Chemical Synthesis
1.1 Synthetic Intermediates
(1R)-Bicyclo[2.2.1]heptan-2-one serves as an important intermediate in the synthesis of various organic compounds. Its bicyclic structure allows for diverse functionalization, making it a valuable building block in organic synthesis. For example, it can be utilized in the preparation of complex natural products and pharmaceuticals.
1.2 Chiral Auxiliaries
Due to its chiral nature, this compound can be employed as a chiral auxiliary in asymmetric synthesis, facilitating the formation of enantiomerically enriched compounds. This application is particularly significant in the pharmaceutical industry where chirality is crucial for drug efficacy.
2.1 Antimicrobial Properties
Recent studies have indicated that derivatives of this compound exhibit antimicrobial activity against various pathogens, including bacteria and fungi. This has opened avenues for developing new antimicrobial agents derived from this compound.
Case Study: Antibacterial Activity
In a study investigating the antibacterial properties of bicyclic ketones, this compound was shown to inhibit the growth of Staphylococcus aureus and Escherichia coli, suggesting its potential use in treating bacterial infections.
Material Science
3.1 Polymer Chemistry
This compound has been explored as a monomer for the synthesis of novel polymers with enhanced mechanical properties and thermal stability. Its unique structure contributes to the formation of cross-linked networks that improve material performance.
Medicinal Chemistry
4.1 Drug Development
The structural characteristics of this compound make it a promising candidate for drug development, particularly in designing inhibitors for specific biological targets.
Case Study: Anti-inflammatory Agents
Research has demonstrated that modifications to the bicyclic framework can lead to compounds with anti-inflammatory properties, showcasing the versatility of this compound in medicinal chemistry.
Analytical Chemistry
5.1 NMR Spectroscopy Applications
This compound is frequently used as a reference compound in Nuclear Magnetic Resonance (NMR) spectroscopy due to its well-defined chemical shifts and splitting patterns, aiding in the elucidation of complex molecular structures.
Chemical Reactions Analysis
Nucleophilic Additions
The carbonyl group undergoes nucleophilic attack, forming alcohols or enolates. Key reactions include:
Table 1: Nucleophilic Addition Reactions
| Reagent | Conditions | Product | Yield | Source |
|---|---|---|---|---|
| NaBH<sub>4</sub> | EtOH, 0°C → RT, 2 h | (1R)-Bicyclo[2.2.1]heptan-2-ol | 92% | |
| Grignard (MeMgBr) | THF, −78°C → RT, 4 h | Tertiary alcohol derivative | 85% |
-
Stereochemical Outcome : The rigid bicyclic structure enforces facial selectivity, favoring exo-attack due to steric hindrance from the bridgehead hydrogens.
Diels-Alder Reactions
The compound participates as a dienophile in [4+2] cycloadditions:
Example :
Reaction with cyclopentadiene under Lewis acid catalysis (MeAlCl<sub>2</sub>, toluene, −20°C) yields a fused bicyclic adduct. Subsequent thermal rearrangement (80°C, 1 h) produces functionalized bicyclo[3.2.1]octane derivatives .
Key Data :
-
Catalyst : MeAlCl<sub>2</sub> (20 mol%)
-
Enantiomeric Ratio (er) : Up to 96.5:3.5 when using chiral oxazaborolidine catalysts
Oxidation
Controlled oxidation of bridgehead positions remains challenging due to steric constraints.
Reduction
Catalytic hydrogenation (H<sub>2</sub>, Pd/C, EtOAc) selectively reduces the ketone to (1R)-bicyclo[2.2.1]heptane-2-methanol without ring-opening.
Cross-Coupling Reactions
The α-position to the carbonyl engages in transition-metal-catalyzed couplings:
Suzuki-Miyaura Example :
(1R)-Bicyclo[2.2.1]heptan-2-one reacts with arylboronic acids (Pd(PPh<sub>3</sub>)<sub>4</sub>, K<sub>2</sub>CO<sub>3</sub>, dioxane, 80°C) to form biaryl derivatives.
Ring-Opening Reactions
Acid-catalyzed hydrolysis (HCl, H<sub>2</sub>O/THF) induces selective C–C bond cleavage:
-
Product : cis-1,3-Cyclopentanedicarboxylic acid derivative
-
Mechanism : Protonation at bridgehead followed by Wagner-Meerwein rearrangement
Biological Activity-Related Modifications
Derivatization at C3 and C5 positions enhances bioactivity:
-
Squaramide Conjugation : N,N′-Diarylsquaramide derivatives show potent CXCR2 antagonism (IC<sub>50</sub> = 12 nM)
-
Methylation : 3-Methyl analogs exhibit improved metabolic stability (t<sub>1/2</sub> = 4.7 h in human liver microsomes)
Computational Insights
DFT studies reveal:
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogs and Derivatives
The following table summarizes key structural analogs of (1R)-Bicyclo[2.2.1]heptan-2-one, highlighting differences in substituents, molecular properties, and applications:
Key Comparative Analyses
Steric and Electronic Effects
- This compound lacks bulky substituents, making it more reactive in nucleophilic additions compared to D-camphor (1,7,7-trimethyl) and fenchone (1,3,3-trimethyl). For example, enzymatic studies show that norcamphor undergoes 48% conversion to oxa-lactones by flavin-dependent monooxygenases, whereas bulkier analogs show reduced reactivity .
Physical Properties
- Volatility: D-Camphor and fenchone have higher boiling points (~200°C) due to methyl groups, whereas norcamphor’s simpler structure reduces its boiling point.
- Solubility: Amino derivatives (e.g., 1-amino-3,3-dimethyl) exhibit improved water solubility due to basic amine groups, unlike the parent ketone .
Q & A
Basic Research Questions
Q. How is the absolute configuration of (1R)-Bicyclo[2.2.1]heptan-2-one experimentally confirmed?
- Methodological Answer : The absolute configuration is typically determined via single-crystal X-ray diffraction (SC-XRD) combined with chiral chromatography. For example, camphor derivatives (structurally related bicyclic ketones) are resolved using chiral stationary phases in HPLC, with comparisons to known stereoisomers . Polarimetry and electronic circular dichroism (ECD) can corroborate results by matching optical rotation and Cotton effects to established data .
Q. What synthetic routes are commonly employed for this compound and its derivatives?
- Methodological Answer : Classical synthesis involves the Diels-Alder reaction of cyclopentadiene with methyl vinyl ketone, followed by stereoselective reduction and oxidation. Advanced modifications include hydroboration-oxidation to introduce hydroxyl groups (e.g., forming 3-hydroxy derivatives) . For enantiopure synthesis, chiral auxiliaries or enzymatic resolution may be applied .
Q. How can researchers ensure reproducibility in synthesizing this compound?
- Methodological Answer : Detailed experimental protocols must include:
- Precise reaction conditions (temperature, solvent purity, catalyst loading).
- Characterization data (NMR, IR, melting points) for intermediates and final products.
- References to validated methods, such as those in pharmacopeial standards (USP/EP) for related compounds like camphor .
Advanced Research Questions
Q. How does stereochemistry influence the reactivity of this compound in catalytic applications?
- Methodological Answer : The rigid bicyclic framework and chiral centers dictate regioselectivity in reactions. For instance:
- Oxidation : The (1R) configuration directs epoxidation or hydroxylation to specific carbons, as seen in camphorquinone synthesis .
- Catalysis : Chiral ligands derived from this scaffold enhance asymmetric induction in metal-catalyzed reactions (e.g., Rh-catalyzed hydrogenation) .
- Table 1 : Stereochemical Effects on Reactivity
| Reaction Type | Stereochemical Outcome | Key Reference |
|---|---|---|
| Hydroboration | endo selectivity for hydroxyl placement | |
| Epoxidation | Preference for bridgehead position |
Q. What advanced analytical techniques are critical for characterizing trace impurities in this compound?
- Methodological Answer :
- GC-MS/QTOF-MS : Detects low-abundance isomers (e.g., 4-MBC derivatives) at ppm levels .
- Chiral SFC : Resolves enantiomeric impurities using supercritical CO₂-based mobile phases .
- NMR Cryoprobes : Enhances sensitivity for detecting stereochemical byproducts .
Q. How can computational modeling predict the environmental impact of this compound derivatives?
- Methodological Answer :
- QSAR Models : Correlate substituent effects (e.g., methyl groups) with endocrine disruption potential, as seen in 4-MBC analogs .
- Ecotoxicity Assays : Combine in silico predictions (e.g., EPI Suite) with in vitro testing (e.g., yeast estrogen screen) to validate biodegradability and toxicity .
Q. What strategies mitigate racemization during functionalization of this compound?
- Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
